3-Cyclopentyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 3-Cyclopentyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 848989-65-1
VCID: VC0349481
InChI: InChI=1S/C17H19NO3S2/c1-20-13-8-7-11(14(10-13)21-2)9-15-16(19)18(17(22)23-15)12-5-3-4-6-12/h7-10,12H,3-6H2,1-2H3/b15-9-
SMILES: COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCCC3)OC
Molecular Formula: C17H19NO3S2
Molecular Weight: 349.5g/mol

3-Cyclopentyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 848989-65-1

Main Products

VCID: VC0349481

Molecular Formula: C17H19NO3S2

Molecular Weight: 349.5g/mol

3-Cyclopentyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one - 848989-65-1

CAS No. 848989-65-1
Product Name 3-Cyclopentyl-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Molecular Formula C17H19NO3S2
Molecular Weight 349.5g/mol
IUPAC Name (5Z)-3-cyclopentyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C17H19NO3S2/c1-20-13-8-7-11(14(10-13)21-2)9-15-16(19)18(17(22)23-15)12-5-3-4-6-12/h7-10,12H,3-6H2,1-2H3/b15-9-
Standard InChIKey OMAXVODQKXOKRW-DHDCSXOGSA-N
Isomeric SMILES COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCCC3)OC
SMILES COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCCC3)OC
Canonical SMILES COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCCC3)OC
PubChem Compound 2042178
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator